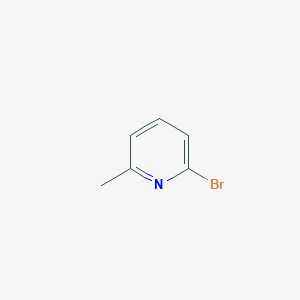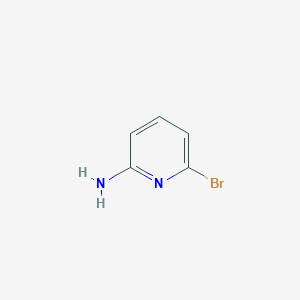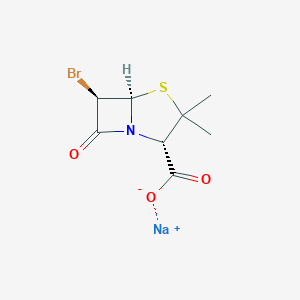
2-Bromo-6-méthylpyridine
Vue d'ensemble
Description
2-Bromo-6-methylpyridine is an organic compound belonging to the class of pyridines, which are aromatic compounds that contain a nitrogen atom with a double bond to one of the carbon atoms. This compound has a wide range of applications in the field of organic synthesis, ranging from the production of pharmaceuticals to the synthesis of polymers and other materials. 2-Bromo-6-methylpyridine has also been studied for its potential use in scientific research, as it has been found to act as a catalyst for certain reactions.
Applications De Recherche Scientifique
Synthèse de la 6,6′-diméthyl-2,2′-bipyridine
La 2-Bromo-6-méthylpyridine peut être utilisée dans la synthèse de la 6,6′-diméthyl-2,2′-bipyridine . Ce composé est un dérivé de la bipyridine, qui sont souvent utilisés comme ligands en chimie de coordination.
Synthèse de la 6-méthyl-2-pyridyl-2-pyridylméthanone
Une autre application de la this compound est dans la synthèse de la 6-méthyl-2-pyridyl-2-pyridylméthanone . Ce composé pourrait potentiellement être utilisé dans le développement de produits pharmaceutiques et d’autres produits chimiques.
Synthèse de la 2-méthyl-6-(triméthylsilyl)-pyridine
La this compound peut également être utilisée pour synthétiser la 2-méthyl-6-(triméthylsilyl)-pyridine . Ce composé est une pyridine protégée par un groupe silyle, qui peut être utilisée dans diverses réactions de synthèse organique.
Synthèse de la N,N′-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (Cydiampy)
Ce composé, également connu sous le nom de Cydiampy, peut être synthétisé en utilisant la this compound
Safety and Hazards
2-Bromo-6-methylpyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Mécanisme D'action
Target of Action
As a bromopyridine derivative, it is often used as an intermediate in organic synthesis . The specific targets would depend on the final compound being synthesized and its intended biological activity.
Mode of Action
2-Bromo-6-methylpyridine interacts with its targets through its bromine atom, which is a good leaving group, and its pyridine ring, which can participate in various chemical reactions . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Action Environment
The action of 2-Bromo-6-methylpyridine is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . Its stability can be affected by light, heat, and moisture . Proper storage in a dry, cool, and well-ventilated place is recommended to maintain its stability .
Analyse Biochimique
Biochemical Properties
It is known that bromopyridines, such as 2-Bromo-6-methylpyridine, can participate in various biochemical reactions due to the presence of the bromine atom, which can be replaced by other groups in nucleophilic substitution reactions
Cellular Effects
It is known that bromopyridines can influence cell function
Molecular Mechanism
It is known that bromopyridines can bind to biomolecules and inhibit or activate enzymes
Propriétés
IUPAC Name |
2-bromo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPICLICFSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201229 | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5315-25-3 | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-bromo-6-methylpyridine?
A1: 2-Bromo-6-methylpyridine serves as a crucial starting material for synthesizing various compounds, particularly substituted bipyridine derivatives. These derivatives are frequently employed as ligands in coordination chemistry.
Q2: Can the bromine atom in 2-bromo-6-methylpyridine be replaced by other halogens?
A: Yes, the bromine atom in 2-bromo-6-methylpyridine can be substituted with other halogens using silyl-mediated halogen exchange reactions []. For instance, treating it with bromotrimethylsilane replaces the bromine with an iodine atom, resulting in 2-iodo-6-methylpyridine. Notably, this method also allows for chlorine replacement with bromine or iodine using the corresponding trimethylsilyl halides.
Q3: Does 2-bromo-6-methylpyridine undergo any unique reactions besides halogen exchange?
A: Interestingly, 2-bromo-6-methylpyridine can undergo a ring transformation reaction when treated with potassium amide in liquid ammonia []. This reaction yields 4-amino-2-methylpyrimidine, showcasing an unusual reactivity profile beyond typical halogen substitutions.
Q4: What is known about the spectroscopic characterization of 2-bromo-6-methylpyridine?
A4: While specific spectroscopic data is not extensively detailed within the provided abstracts, several techniques are routinely employed for characterizing 2-bromo-6-methylpyridine and its derivatives. These include:
- NMR spectroscopy (1H, 13C, 119Sn): Used to determine the structure and purity of the compound, as well as to study its interactions with other molecules [].
- Single-crystal X-ray diffraction: Provides detailed information about the three-dimensional structure and bonding characteristics of the compound and its derivatives [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















